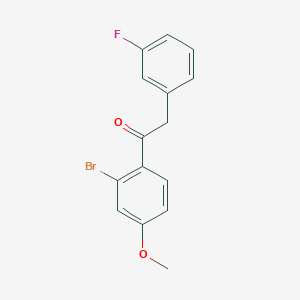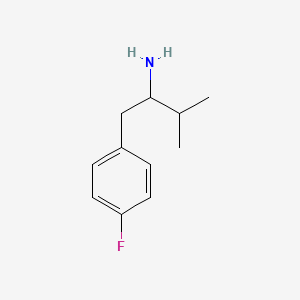
1-(4-Fluorophenyl)-3-methylbutan-2-amine
概要
説明
1-(4-Fluorophenyl)-3-methylbutan-2-amine is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a butan-2-amine backbone
科学的研究の応用
1-(4-Fluorophenyl)-3-methylbutan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Safety and Hazards
作用機序
- Given its structural similarity to piperazine, it may interact with neurotransmitter receptors, such as serotonin receptors (5-HT receptors), which play a role in mood regulation and other physiological processes .
Target of Action
Pharmacokinetics (ADME Properties)
- Information on absorption is not available. Data on volume of distribution is lacking. The compound may undergo hepatic metabolism, but details are unknown. No specific information on excretion. The compound’s lipophilicity and metabolism affect bioavailability .
生化学分析
Biochemical Properties
Based on its structural similarity to other indole derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the fluorophenyl and methylbutan-2-amine groups, which may confer unique binding characteristics to the compound.
Cellular Effects
It is plausible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 1-(4-Fluorophenyl)-3-methylbutan-2-amine in animal models
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized . Future studies should aim to identify any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3-methylbutan-2-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with methylmagnesium bromide to form an intermediate, followed by reductive amination with ammonia and hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reaction.
化学反応の分析
Types of Reactions: 1-(4-Fluorophenyl)-3-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) are used in substitution reactions.
Major Products Formed:
Oxidation: 1-(4-Fluorophenyl)-3-methylbutan-2-one, 1-(4-Fluorophenyl)-3-methylbutanoic acid.
Reduction: 1-(4-Fluorophenyl)-3-methylbutan-2-ol, this compound.
Substitution: 1-(4-Fluorophenyl)-3-methylbutan-2-ol, 1-(4-Fluorophenyl)-3-methylbutan-2-chloride.
類似化合物との比較
1-(4-Fluorophenyl)piperazine
4-Fluoroacetophenone
1-(4-Fluorophenyl)-3-methylbutan-2-one
1-(4-Fluorophenyl)-3-methylbutanoic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
1-(4-fluorophenyl)-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWBZKWTWNCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide](/img/structure/B1525519.png)

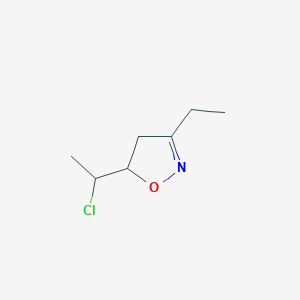
![2-Methyl-3-[(methylsulfanyl)methyl]aniline](/img/structure/B1525522.png)
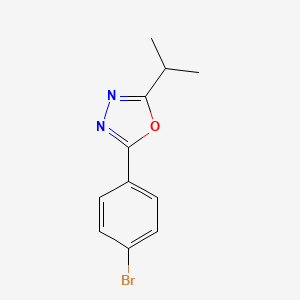
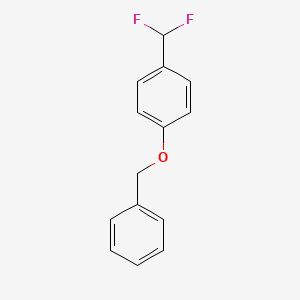
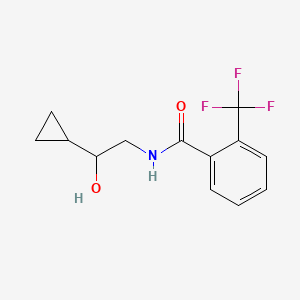

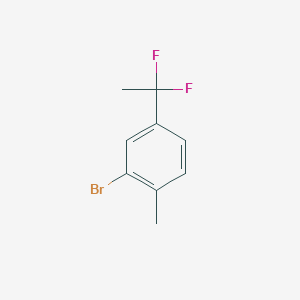
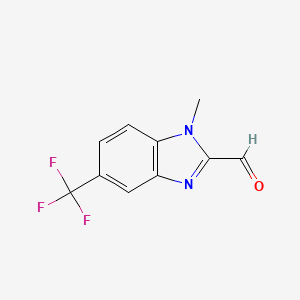
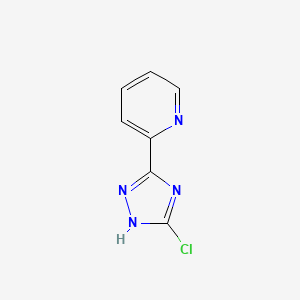
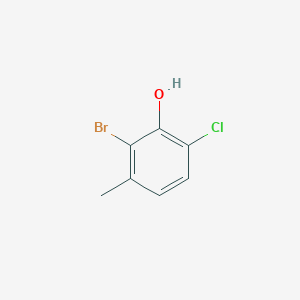
![1-[2-(Allyloxy)phenyl]ethanamine](/img/structure/B1525538.png)
